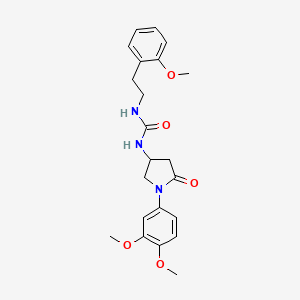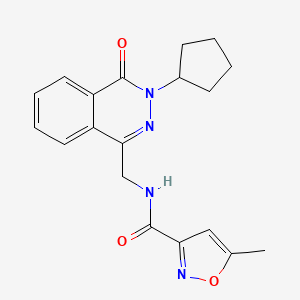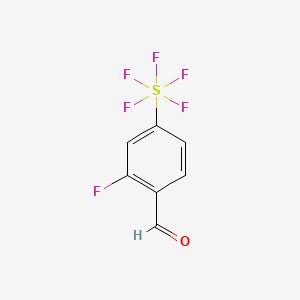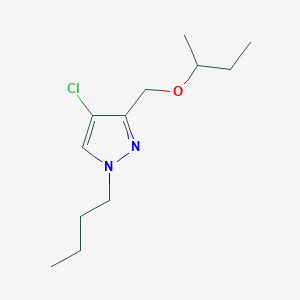
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential therapeutic applications. Diaryl ureas have been extensively studied for their anticancer properties, and the design of such compounds often involves computer-aided techniques to optimize their biological activity against various cancer cell lines.
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the formation of the urea linkage between an aryl moiety and a phenyl group that may contain various substituents to enhance biological activity. In the context of anticancer agents, one study reports the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were evaluated for their antiproliferative activity against several cancer cell lines . Although the specific synthesis of "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea" is not detailed, the general approach to synthesizing such compounds involves creating the appropriate aryl and phenyl fragments and then linking them through a urea bond.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is characterized by the presence of a urea moiety and one or more aryl groups. In a related compound, "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea," the 2,5-dimethoxyphenyl moiety is nearly planar, and the dihedral angle between the benzene ring and the urea plane is reported to be 13.86° . This suggests that in similar compounds, including the one of interest, the spatial arrangement of the aryl groups and the urea linkage is crucial for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by the substituents on the aryl rings and the nature of the urea linkage. The presence of methoxy groups, as seen in the related compounds, can affect the electron density of the aryl rings and thus influence the compound's ability to interact with biological targets. The intramolecular hydrogen bonding within the molecule can also impact its reactivity and stability .
Physical and Chemical Properties Analysis
Diaryl ureas exhibit a range of physical and chemical properties that are important for their biological function. For instance, the intramolecular hydrogen bonding can stabilize the molecular structure, as observed in "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" . The intermolecular hydrogen bonding can further influence the solubility and crystalline properties of these compounds. The specific physical and chemical properties of "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea" would need to be determined experimentally, but it is likely that they would be similar to those of related diaryl urea derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and showed significant antiproliferative effects on selected cancer cell lines. These compounds could serve as potential BRAF inhibitors for cancer treatment research (Jian Feng et al., 2020). Additionally, phenethylamine-based urea derivatives bearing various substituents demonstrated cytotoxicity against HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cell lines, with some compounds showing potency comparable or superior to cisplatin, a common chemotherapy drug (F. B. Özgeriş & B. Özgeriş, 2021).
Enzyme Inhibition and Pharmacological Properties
Urea derivatives have also been investigated for their enzyme inhibition properties and potential pharmacological applications. For example, unsymmetrical 1,3-disubstituted ureas were synthesized and subjected to urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, revealing variable degrees of inhibitory activity, and suggesting potential for further pharmacological exploration (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).
Supramolecular Chemistry
The conformational and tautomeric properties of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine compounds, which bear structural resemblance to the query compound, have been controlled through a supramolecular approach. These studies highlight the potential for using urea derivatives in molecular sensing and the design of novel materials (Adam Kwiatkowski, E. Kolehmainen, & B. Ośmiałowski, 2019).
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-18-7-5-4-6-15(18)10-11-23-22(27)24-16-12-21(26)25(14-16)17-8-9-19(29-2)20(13-17)30-3/h4-9,13,16H,10-12,14H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKMNWGRJYXBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)
![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)

![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)
![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)